molecular formula C10H18ClNO2 B1492854 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide CAS No. 2098114-67-9

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No.: B1492854
CAS No.: 2098114-67-9
M. Wt: 219.71 g/mol
InChI Key: GGKJMCJOEDLTLE-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a chemical compound offered for research and development purposes. This molecule is a propanamide derivative functionalized with a chloro group and features a tetrahydro-2H-pyran-4-yl moiety, a saturated oxygen-containing heterocycle common in medicinal chemistry . Compounds containing the tetrahydro-2H-pyran ring are frequently explored as key scaffolds and intermediates in organic synthesis and drug discovery due to their favorable physicochemical properties . The reactive chloroalkyl chain makes this molecule a versatile building block (synthon) for constructing more complex molecular architectures, potentially for use in pharmaceuticals and agrochemicals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. Specific properties such as CAS number, molecular weight, and purity are provided in the certificate of analysis (CoA).

Properties

IUPAC Name

3-chloro-N-ethyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKJMCJOEDLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the CAS number 2098114-67-9, is an organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC10H18ClNO
Molecular Weight219.71 g/mol
PurityMinimum 95%
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction. This mechanism is crucial in studies aimed at modulating metabolic pathways.
  • Receptor Modulation : It may function as an agonist or antagonist in receptor binding assays, influencing cellular signaling pathways, which can be pivotal in drug development for various diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy. The structure–activity relationship (SAR) analysis often highlights the importance of specific functional groups in enhancing biological activity.

Case Study: Enzyme Inhibition

A notable study evaluated the enzyme inhibition potential of related compounds. The findings revealed that certain modifications to the tetrahydropyran ring significantly increased inhibitory potency against specific enzymes involved in cancer metabolism. This suggests that structural variations in this compound could lead to enhanced biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameBiological Activity
2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamideModerate enzyme inhibition
2-Chloro-N-propyl-N-(tetrahydro-2H-pyran-4-yl)butanamideSignificant anticancer activity
3-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamideNotable antimicrobial properties

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Position of chlorine : 3-chloro vs. 2-chloro substituents.
  • N-substituents : Ethyl, methoxyethyl, methyl, or aromatic groups.
  • Additional functional groups: Presence of heterocycles (e.g., indole, pyrimidine) or amino modifications.

Table 1: Structural Comparison

Compound Name Chlorine Position N-Substituents Molecular Formula Molecular Weight (g/mol) Reference
3-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide (Target Compound) 3 Ethyl, tetrahydro-2H-pyran-4-yl C11H19ClN2O2* ~246.7 (estimated) N/A
2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide 2 2-Methoxyethyl, tetrahydro-2H-pyran-4-yl C11H20ClNO3 249.7
3-Chloro-N-[2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(...)phenyl]propanamide 3 Complex aromatic/amino substituents C24H30ClN5O2 480.0 (estimated)
Pacritinib (S)-3-(2-Chloro-6-methylphenyl)-2-((1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)amino)propanamide 2 (on phenyl) Azetidine-tetrahydro-2H-pyran-4-yl C21H27ClN4O2 402.9

*Estimated based on structural similarity to .

Physicochemical Properties

  • Molecular Weight : The target compound (~246.7 g/mol) is lighter than ’s aromatic derivative (480.0 g/mol) but comparable to ’s analog (249.7 g/mol). Lower molecular weight may enhance membrane permeability .
  • Solubility : The tetrahydro-2H-pyran-4-yl group (common in all compounds) contributes to hydrophilicity, while ethyl or methoxyethyl substituents () may increase lipophilicity compared to bulkier aromatic groups () .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves:

  • Preparation of a tetrahydro-2H-pyran-4-yl substituted intermediate, often starting from tetrahydro-2H-pyran-4-carboxylate derivatives.
  • Introduction of the N-ethyl group via alkylation or amide formation.
  • Coupling with a 3-chloropropanoyl moiety to form the final amide.

The key challenge lies in the selective functionalization of the tetrahydropyran ring and the amide bond formation under conditions that preserve the ring integrity.

Preparation of Tetrahydro-2H-pyran-4-yl Intermediates

A common precursor is 1-(tetrahydro-pyran-4-yl)ethanone or related amides, prepared via Grignard reactions and amidation steps:

Step Reagents and Conditions Yield (%) Notes
1. Formation of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide React methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) at -20°C under nitrogen; quench with ammonium chloride solution 75% Produces Weinreb amide intermediate for further transformation
2. Grignard addition to Weinreb amide Add methylmagnesium chloride in THF dropwise at 7°C to the Weinreb amide; quench with ammonium chloride 75% Yields 1-(tetrahydro-pyran-4-yl)ethanone, a key ketone intermediate
3. Alternative Grignard reaction Add methylmagnesium bromide to N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in THF at -60 to 0°C over 6 hours 81% Provides 4-acetyltetrahydro-4H-pyran with high purity after chromatography

These steps are crucial for introducing the tetrahydropyran ring with a reactive ketone or amide functionality suitable for further modification.

Formation of the Amide with 3-chloropropanoyl Group

The key step to obtain this compound is the coupling of the amine derivative with 3-chloropropanoyl chloride or its equivalent.

Typical procedure:

  • React the tetrahydro-2H-pyran-4-yl amine or its N-ethyl derivative with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.
  • Control temperature between 0°C to room temperature to avoid side reactions.
  • Work-up involves aqueous quenching, extraction, drying, and purification by chromatography.

This method ensures selective amide bond formation with good yields and minimal ring degradation.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents Solvent Temperature Time Yield (%) Remarks
Formation of Weinreb amide Methyl tetrahydro-2H-pyran-4-carboxylate + N,O-dimethylhydroxylamine hydrochloride THF -20°C 30 min 75 Under nitrogen atmosphere
Grignard addition (methylmagnesium chloride) Weinreb amide + MeMgCl THF 7°C 40 min 75 Dropwise addition, quench with NH4Cl
Grignard addition (methylmagnesium bromide) Weinreb amide + MeMgBr THF -60 to 0°C 6 h 81 Slow addition, column chromatography purification
Amide coupling Tetrahydro-2H-pyran-4-yl amine + 3-chloropropanoyl chloride + base DCM 0°C to RT 1-2 h Variable (typically 70-85) Controlled temperature, inert atmosphere

Analytical and Research Findings

  • Purity and Characterization: The intermediates and final product are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. For example, 1-(tetrahydro-pyran-4-yl)ethanone shows characteristic ^1H NMR signals at δ 3.98 (m, 2H), 3.42 (m, 2H), 2.15 (s, 3H), confirming the ketone and tetrahydropyran ring protons.
  • Solubility and Stability: The compound exhibits high solubility in organic solvents like THF and dichloromethane, facilitating purification steps. The tetrahydropyran ring remains stable under the described reaction conditions.
  • Synthetic Accessibility: The synthetic accessibility score is relatively low (~1.69), indicating moderate ease of synthesis using standard laboratory techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

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